8-Bromo-2,6-dimethyl-4-hydroxyquinoline
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Overview
Description
8-Bromo-2,6-dimethyl-4-hydroxyquinoline is a chemical compound with the molecular formula C11H10BrNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,6-dimethyl-4-hydroxyquinoline typically involves the bromination of 2,6-dimethyl-4-hydroxyquinoline. One common method is the reaction of 2,6-dimethyl-4-hydroxyquinoline with bromine in the presence of a suitable solvent such as chloroform . The reaction conditions usually require controlled temperature and time to ensure the selective bromination at the 8-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,6-dimethyl-4-hydroxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium hydroxide, and tetrabutylammonium iodide in solvents like dichloromethane.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or other substituted quinoline derivatives .
Scientific Research Applications
8-Bromo-2,6-dimethyl-4-hydroxyquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-2,6-dimethyl-4-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which enhances its biological activity. It can also interact with enzymes and proteins, leading to the inhibition of their functions . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities but without the bromine and methyl groups.
6-Bromo-2,8-dimethyl-4-hydroxyquinoline: A structural isomer with bromine at the 6-position instead of the 8-position.
Uniqueness
8-Bromo-2,6-dimethyl-4-hydroxyquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 8-position and the methyl groups at the 2- and 6-positions can enhance its antimicrobial and anticancer properties compared to other quinoline derivatives .
Properties
IUPAC Name |
8-bromo-2,6-dimethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-3-8-10(14)5-7(2)13-11(8)9(12)4-6/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKLBCUVAQOZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=CC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656286 |
Source
|
Record name | 8-Bromo-2,6-dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153001-12-7 |
Source
|
Record name | 8-Bromo-2,6-dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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